Tirbanibulin mesylate

Übersicht

Beschreibung

Tirbanibulinmesylat ist eine synthetische chemische Verbindung, die für ihre doppelte hemmende Wirkung auf Src-Kinase und Tubulinpolymerisation bekannt ist. Es wird hauptsächlich zur topischen Behandlung von aktinischer Keratose eingesetzt, einer präkanzerösen Hauterkrankung, die durch raue, schuppige Flecken auf der Haut aufgrund längerer Sonneneinstrahlung gekennzeichnet ist . Tirbanibulinmesylat wird unter dem Markennamen Klisyri vermarktet und wurde im Dezember 2020 von der US-amerikanischen Food and Drug Administration zugelassen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tirbanibulinmesylat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Pyridinylacetamid-Kerns: Dies beinhaltet die Reaktion von 2-Chlorpyridin mit Acetamid unter basischen Bedingungen.

Einführung der Benzylamin-Einheit: Die Benzylamingruppe wird durch eine nucleophile Substitutionsreaktion eingeführt.

Endmontage und Reinigung: Die endgültige Verbindung wird unter Verwendung chromatographischer Techniken gereinigt, um Tirbanibulinmesylat in seiner reinen Form zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Tirbanibulinmesylat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig den Einsatz gefährlicher Reagenzien zu minimieren. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um seine Wirksamkeit und Sicherheit für die medizinische Anwendung zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tirbanibulin mesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the Pyridinyl Acetamide Core: This involves the reaction of 2-chloropyridine with acetamide under basic conditions.

Introduction of the Benzylamine Moiety: The benzylamine group is introduced through a nucleophilic substitution reaction.

Final Assembly and Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tirbanibulinmesylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind bei der Synthese und Modifikation von Tirbanibulinmesylat üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid und Salzsäure werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Tirbanibulinmesylat, die auf ihre potenziellen therapeutischen Anwendungen untersucht werden .

Wissenschaftliche Forschungsanwendungen

Tirbanibulinmesylat hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung für die Untersuchung der Hemmung der Src-Kinase und der Tubulinpolymerisation verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf die Zellproliferation, Apoptose und die Zellzyklusregulation untersucht.

Medizin: Tirbanibulinmesylat wird hauptsächlich zur Behandlung von aktinischer Keratose eingesetzt.

Wirkmechanismus

Tirbanibulinmesylat entfaltet seine Wirkungen durch Hemmung der Polymerisation von Tubulin und der Aktivität der Src-Kinase. Die Tubulinpolymerisation ist für die Bildung von Mikrotubuli unerlässlich, die für die Zellteilung entscheidend sind. Durch die Hemmung dieses Prozesses stört Tirbanibulinmesylat den Zellzyklus, was zu einem Zellzyklusarrest und Apoptose führt. Src-Kinase ist an verschiedenen zellulären Prozessen beteiligt, darunter Proliferation, Überleben und Metastasierung. Die Hemmung der Src-Kinase durch Tirbanibulinmesylat verstärkt ihre antiproliferativen und Antitumor-Effekte .

Wissenschaftliche Forschungsanwendungen

Tirbanibulin mesylate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the inhibition of Src kinase and tubulin polymerization.

Biology: The compound is studied for its effects on cell proliferation, apoptosis, and cell cycle regulation.

Medicine: this compound is primarily used for the treatment of actinic keratosis.

Wirkmechanismus

Tirbanibulin mesylate exerts its effects by inhibiting the polymerization of tubulin and the activity of Src kinase. Tubulin polymerization is essential for the formation of microtubules, which are crucial for cell division. By inhibiting this process, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Src kinase is involved in various cellular processes, including proliferation, survival, and metastasis. Inhibition of Src kinase by this compound further enhances its anti-proliferative and anti-tumor effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Fluorouracil: Eine topische Behandlung für aktinische Keratose, die durch Hemmung der Thymidylatsynthase wirkt, was zu Zelltod führt.

Ingenol Mebutat: Eine weitere topische Behandlung für aktinische Keratose, die durch Nekrose und Apoptose Zelltod induziert.

Einzigartigkeit von Tirbanibulinmesylat

Tirbanibulinmesylat ist aufgrund seines dualen Wirkmechanismus einzigartig, der sowohl die Tubulinpolymerisation als auch die Src-Kinase angreift. Diese doppelte Hemmung führt zu einer umfassenderen antiproliferativen Wirkung im Vergleich zu anderen Behandlungen, die nur einen Weg angreifen .

Eigenschaften

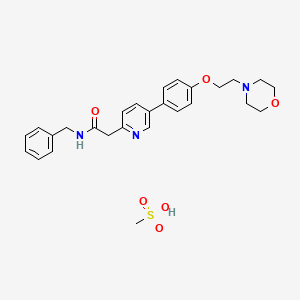

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSYRKUPDSSTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080645-95-9 | |

| Record name | Tirbanibulin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIRBANIBULIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.